molecular formula C14H16N2O3 B8134702 Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B8134702
M. Wt: 260.29 g/mol
InChI Key: MHGKGNZWQLVRJN-UHFFFAOYSA-N
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Description

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzoic acid methyl ester group attached to a pyrazole ring, which is further substituted with hydroxy and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The hydroxy and dimethyl groups are introduced through substitution reactions, often using reagents like methyl iodide and sodium hydroxide.

    Esterification: The benzoic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3,5-dimethylpyrazol-1-ylmethyl)-benzoic acid methyl ester.

    Reduction: Formation of 4-(4-hydroxy-3,5-dimethylpyrazol-1-ylmethyl)-benzoic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxy-3,5-dimethylpyrazol-1-yl)-acetic acid methyl ester
  • 4-(4-Hydroxy-3,5-dimethylpyrazol-1-yl)-acetic acid tert-butyl ester

Uniqueness

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(4-hydroxy-3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(17)10(2)16(15-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGKGNZWQLVRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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